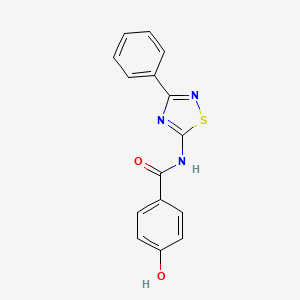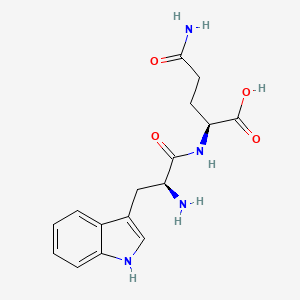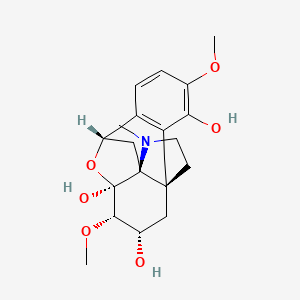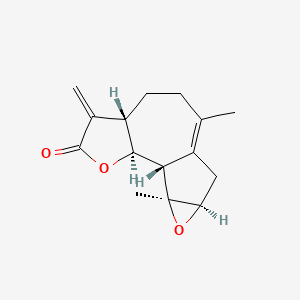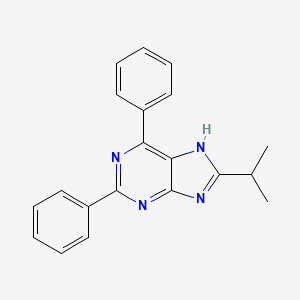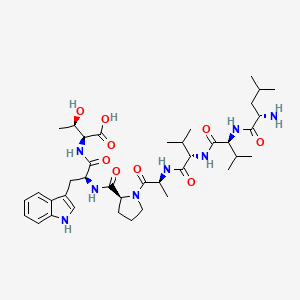
Feloprentan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Feloprentan is an investigational compound known for its role as an endothelin receptor antagonist. It has the molecular formula C31H32N2O6 and a molecular weight of 528.5956 . This compound is characterized by its complex structure, which includes a benzenepropanoic acid backbone with various substituents, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Feloprentan involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Pyrimidine Ring: The synthesis begins with the preparation of the pyrimidine ring, which involves the reaction of appropriate starting materials under controlled conditions.
Substitution Reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the necessary functional groups.
Coupling Reactions: The substituted pyrimidine is coupled with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Feloprentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are common in the synthesis and modification of this compound, involving reagents like halogens and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Feloprentan has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: this compound is used in biological studies to understand its effects on cellular processes and receptor interactions.
Medicine: As an endothelin receptor antagonist, this compound has potential therapeutic applications in treating conditions related to endothelin dysfunction.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
Feloprentan exerts its effects by antagonizing endothelin receptors. Endothelin receptors are involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking these receptors, this compound can modulate these processes, making it a potential therapeutic agent for conditions like hypertension and cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Feloprentan can be compared with other endothelin receptor antagonists such as bosentan and ambrisentan. While all these compounds share a common mechanism of action, this compound’s unique structure provides distinct pharmacokinetic and pharmacodynamic properties. For instance:
Bosentan: Known for its dual endothelin receptor antagonism, it is used in treating pulmonary arterial hypertension.
Ambrisentan: Selective for endothelin receptor type A, it offers a different therapeutic profile compared to this compound.
This compound’s uniqueness lies in its specific receptor binding affinity and its potential for fewer side effects due to its selective action.
Propriétés
Numéro CAS |
204267-34-5 |
|---|---|
Formule moléculaire |
C31H32N2O6 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(2S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C31H32N2O6/c1-21-19-22(2)33-30(32-21)39-28(29(34)35)31(24-11-7-5-8-12-24,25-13-9-6-10-14-25)38-18-17-23-15-16-26(36-3)27(20-23)37-4/h5-16,19-20,28H,17-18H2,1-4H3,(H,34,35)/t28-/m1/s1 |
Clé InChI |
CLSJNXXMIVKULC-MUUNZHRXSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C |
SMILES canonique |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


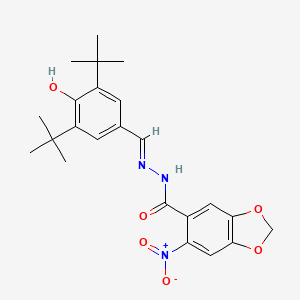

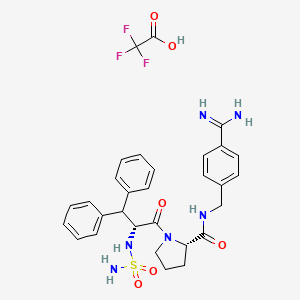
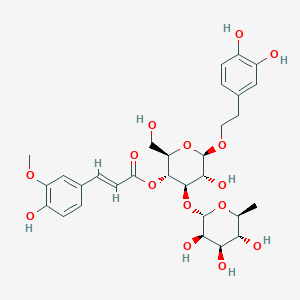
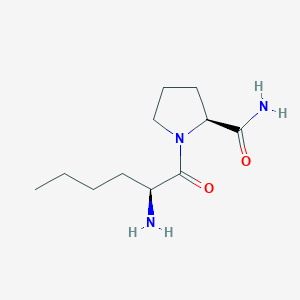

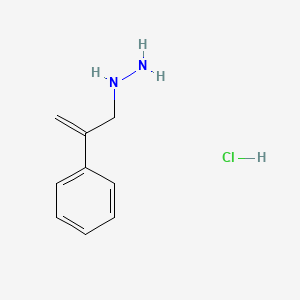
![2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
